Cyclosarin

説明

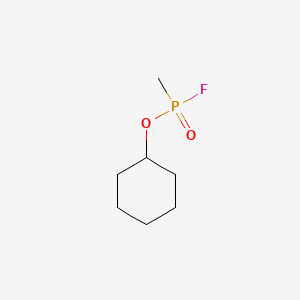

Structure

3D Structure

特性

IUPAC Name |

[fluoro(methyl)phosphoryl]oxycyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTRKUOVAPUGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OC1CCCCC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3PO(F)OC6H11, C7H14FO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | CYCLO-SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861875 | |

| Record name | Cyclosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclo-sarin is a colorless liquid, odorless to fruity. | |

| Record name | CYCLO-SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

239 °C | |

| Details | Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3,700 mg/L at 20 °C | |

| Details | Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.13 | |

| Details | PMID:10585902, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1566814, Reutter S; Environ Health Perspect 107: 985-990 (1999) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.2 (Air = 1) | |

| Details | Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.044 mm Hg at 20 °C | |

| Details | Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

329-99-7 | |

| Record name | CYCLO-SARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclosarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclosarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agent GF | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/agent-gf-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyclosarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM36F9N236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-30 °C | |

| Details | Augerson W; A Review of the Scientific Literature as it Pertains to Gulf War Illnesses. Vol 5. Chemical and Biological Warfare Agents. Rand Corp., Santa Monica, CA (2000) | |

| Record name | CYCLOSARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7597 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the History, Discovery, and Synthesis of Cyclosarin (GF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate nerve agent Cyclosarin, also known as GF. It covers its historical discovery, key physicochemical properties, and the principles of its chemical synthesis and mechanism of action.

Discovery and Historical Context

This compound (GF) is a member of the G-series of nerve agents, a group of highly toxic organophosphorus compounds developed in Germany.[1] Its discovery followed that of other agents in the same class, namely Tabun (GA), Sarin (GB), and Soman (GD).[2]

The development of these agents is primarily attributed to the work of German chemist Dr. Gerhard Schrader and his team at I. G. Farben.[3][4] While researching new synthetic insecticides with the goal of combating world hunger, Schrader's work led to the accidental discovery of these potent neurotoxins.[3][5] Tabun was first synthesized in 1936, followed by Sarin in 1938 and Soman in 1944.[4]

This compound was the last of the major G-series agents to be discovered, with its synthesis occurring in 1949.[4][6] Following World War II, its military potential was recognized and studied by the United States and Great Britain in the early 1950s.[1][6] However, it was never selected for mass production by these nations, largely because the chemical precursors for its synthesis were more expensive than those for Sarin (GB).[6][7]

To date, Iraq is the only nation known to have produced and weaponized significant quantities of this compound.[6][7] During the Iran-Iraq War (1980–1988), it was reportedly used in combination with Sarin.[1][6] This mixture was likely intended to create a more persistent chemical agent.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 4. Gerhard Schrader - Wikipedia [en.wikipedia.org]

- 5. Nervous about “nerve agents” | Office for Science and Society - McGill University [mcgill.ca]

- 6. This compound (GF) 1949 - Bertin Environics [environics.fi]

- 7. This compound [chemeurope.com]

An In-depth Technical Guide on the Chemical Structure and Properties of Cyclosarin (GF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF), with the IUPAC name [fluoro(methyl)phosphoryl]oxycyclohexane, is a highly toxic organophosphorus compound classified as a nerve agent.[1][2] It belongs to the G-series of chemical warfare agents, which were developed in Germany prior to and during World War II.[3] Although less well-known than Sarin (GB), this compound is a potent and persistent cholinesterase inhibitor, posing a significant threat.[3] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological aspects of this compound, intended for a scientific audience.

Chemical Structure and Identification

This compound is the cyclohexyl ester of methylphosphonofluoridic acid. Its structure is characterized by a central phosphorus atom bonded to a methyl group, a fluorine atom, an oxygen atom double-bonded to the phosphorus, and an oxygen atom single-bonded to a cyclohexyl ring.

-

Chemical Formula: C7H14FO2P[1]

-

Molecular Weight: 180.16 g/mol [1]

-

CAS Number: 329-99-7[3]

-

SMILES: CP(=O)(F)OC1CCCCC1

-

InChI: InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3[3]

Physicochemical Properties

This compound is a colorless liquid at room temperature, with an odor that has been described as sweet, musty, or resembling peaches or shellac.[3] Unlike Sarin, it is a persistent agent due to its low vapor pressure and is also flammable.[3]

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, musty, resembling peaches or shellac | [3] |

| Melting Point | -30 °C | [3] |

| Boiling Point | 239 °C | [3] |

| Density | 1.1278 g/cm³ | [3] |

| Vapor Pressure | 0.08–0.093 mm Hg (at 25°C) | [1] |

| Vapor Density | 6.2 (air = 1) | [1] |

| Solubility in Water | Almost insoluble | [3] |

| Flash Point | 94 °C | [3] |

| Hydrolysis Half-life | 42 hours (at pH ~7 and 25°C) | [1] |

Toxicological Properties

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.

| Toxicological Parameter | Value | Reference(s) |

| Mechanism of Action | Irreversible acetylcholinesterase inhibitor | [1] |

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of this compound's action at a cholinergic synapse. Under normal conditions, AChE hydrolyzes acetylcholine (ACh) into choline and acetate, terminating the nerve signal. This compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to a buildup of ACh in the synapse, causing continuous stimulation of postsynaptic receptors.

Experimental Protocols

Due to the classification of this compound as a chemical warfare agent, detailed experimental protocols for its synthesis are not publicly available. The synthesis of G-series nerve agents generally involves the reaction of a methylphosphonyl dihalide with the corresponding alcohol. For this compound, this would involve the reaction of methylphosphonyl difluoride with cyclohexanol. Binary chemical weapons containing this compound precursors would likely contain methylphosphonyl difluoride and a mixture of cyclohexylamine and cyclohexanol in separate canisters.[3]

General Protocol for Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on acetylcholinesterase, based on the Ellman method.

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the substrate, acetylthiocholine (ATCh).

-

Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Prepare a stock solution of the inhibitor (this compound) at a known concentration. Serial dilutions will be necessary to determine the IC50.

-

-

Assay Procedure:

-

In a 96-well microplate, add the AChE solution, DTNB solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCh substrate to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Analysis of this compound Metabolites by LC-MS

The primary metabolite of this compound in biological samples is cyclohexyl methylphosphonic acid (CMPA). The following diagram outlines a typical workflow for the analysis of CMPA in a biological matrix such as plasma or urine.

Conclusion

This compound is a highly toxic and persistent nerve agent with a well-understood mechanism of action. Its physicochemical properties contribute to its persistence in the environment, posing a long-term threat. While detailed synthesis protocols are restricted, analytical methods for its detection and the study of its toxicological effects are established. This guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further research into countermeasures and decontamination strategies remains a critical area of study.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Cyclosarin (GF)

Disclaimer: Cyclosarin (GF) is a highly toxic organophosphate nerve agent classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention.[1] Its production and stockpiling are outlawed globally.[2][3] This guide is intended for researchers, scientists, and drug development professionals for informational and defensive research purposes only. The information provided herein should be handled with the utmost care and in accordance with all applicable safety and security regulations.

Introduction

This compound, or cyclohexyl methylphosphonofluoridate, is a member of the G-series of nerve agents.[2][3] It is a potent and lethal cholinesterase inhibitor with a mechanism of toxicity similar to, but much more powerful than, organophosphate insecticides.[4][5] Unlike its less persistent counterpart, sarin (GB), this compound's low volatility and high boiling point make it a significant and persistent threat in contaminated environments.[1][3] This guide provides a detailed overview of its core physical and chemical properties, mechanism of action, and analytical methodologies for its detection.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature, with an odor that has been described as sweet, musty, or resembling peaches or shellac.[2][3] It is more persistent than sarin, evaporating about 69 times more slowly.[3] Its vapors are denser than air, causing them to accumulate in low-lying areas.[4][6]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14FO2P[4] |

| Molecular Weight | 180.16 g/mol [4][5] |

| Appearance | Colorless liquid[2][5] |

| Odor | Sweet and musty, or like peaches or shellac[2][3] |

| Melting/Freezing Point | -30 °C to -50 °C (-22 °F to -58 °F)[2][4] |

| Boiling Point | 239 °C (462 °F)[2] |

| Density (Liquid) | 1.13 g/mL at 25 °C (77 °F)[4] |

| Vapor Density | 6.2 (air = 1)[4][5] |

| Vapor Pressure | 0.044 mmHg at 20 °C[5] |

| Aqueous Solubility | 3.7 g/L at 20 °C[5] |

| Non-aqueous Solubility | Soluble in lipids and common organic solvents[4] |

| Flash Point | 94 °C (201 °F)[2][4] |

| Volatility | 817–898 mg/m³ at 25 °C (77 °F)[4] |

Table 2: Chemical Reactivity and Stability

| Characteristic | Description |

| Persistence | Moderately persistent; liquid can last for hours to days, while vapor persists for minutes to hours.[4] Cooler conditions enhance persistence.[4] |

| Hydrolysis | Slowly hydrolyzes in water with an estimated half-life of 42 hours at pH ~7.[4] Hydrolysis byproducts, such as methylphosphonic acid (MPA) and cyclohexyl methylphosphonic acid (CMPA), are significantly less toxic.[4][7] |

| Decomposition | Decomposes when heated or combusted, forming toxic gases including hydrogen fluoride (HF), fluoride ions, and phosphorous oxides.[4] May decompose upon contact with metals, producing flammable hydrogen gas.[4][6] |

| Reactivity | Can react violently with strong oxidizers.[4][6] |

| Binary Precursors | Can be produced in binary munitions, likely containing methylphosphonyl difluoride and a mixture of cyclohexylamine and cyclohexanol.[2][3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][8] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in synaptic clefts.

By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to the overstimulation of muscarinic and nicotinic receptors.[5][9] This results in a cholinergic crisis, characterized by a range of symptoms from miosis (pinpoint pupils) and respiratory distress to seizures, paralysis, and ultimately, death due to respiratory failure.[1][4][8]

The process involves the phosphonylation of a serine hydroxyl group within the active site of the AChE enzyme.[5] This covalent bond is extremely stable, and the subsequent "aging" process, involving the dealkylation of the phosphonyl-enzyme complex, can render the enzyme permanently resistant to reactivation by standard oxime antidotes.[5]

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Experimental Protocols: Analytical and Detection Methodologies

Due to the extreme toxicity and classification of this compound as a chemical warfare agent, detailed experimental protocols for its synthesis and handling are strictly controlled and not publicly available. However, various analytical methods have been established for the detection and quantification of this compound and its metabolites for verification, environmental monitoring, and biomedical analysis.

General Workflow for Sample Analysis:

Caption: Generalized workflow for the detection and analysis of this compound.

Key Experimental Methodologies:

-

Gas Chromatography with Flame-Photometric Detection (GC-FPD): This technique is often used for the rapid and selective screening of organophosphorus compounds.[10] It provides reliable detection at the parts-per-million (ppm) to parts-per-billion (ppb) level.[10]

-

Methodology: A sample extract is injected into a gas chromatograph, which separates the components. The FPD specifically detects phosphorus-containing compounds as they are eluted from the column, providing a strong signal for nerve agents like this compound.[10]

-

-

Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): For ultra-sensitive detection and confirmation, GC-ICP-MS is a powerful tool. It can achieve detection limits in the sub-nanogram per milliliter range (ng/mL).[10]

-

Methodology: Similar to GC-FPD, the sample is first separated by GC. The eluent is then introduced into an inductively coupled plasma torch, which atomizes and ionizes the phosphorus atoms. The mass spectrometer then detects these ions, offering extremely high sensitivity and specificity.[10]

-

-

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-MS-TOF): This method is particularly useful for analyzing the hydrolysis products of this compound, such as cyclohexyl methylphosphonic acid (CMPA), in biological samples like plasma.[7][11]

-

Methodology: The method involves separating the non-volatile metabolites using high-performance liquid chromatography (HPLC). The separated compounds are then ionized (e.g., using electrospray ionization) and their mass-to-charge ratio is determined with high accuracy by a time-of-flight mass spectrometer.[7][11] This allows for the quantification of metabolites, which is crucial for studying exposure and metabolic pathways.[7]

-

Conclusion

This compound remains a significant chemical threat due to its high toxicity and persistence. A thorough understanding of its physical and chemical properties is paramount for the development of effective detection systems, protective equipment, and medical countermeasures. While the direct study of this compound is limited to specialized laboratories, knowledge of its reactivity, mechanism of action, and analytical signatures is vital for the broader scientific community involved in chemical defense and public safety.

References

- 1. fast-act.com [fast-act.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. nrt.org [nrt.org]

- 5. This compound | C7H14FO2P | CID 64505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (GF) 1949 - Bertin Environics [environics.fi]

- 7. Quantification of sarin and this compound metabolites isopropyl methylphosphonic acid and cyclohexyl methylphosphonic acid in minipig plasma using isotope-dilution and liquid chromatography- time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Human Carboxylesterase 1 Stereoselectively Binds the Nerve Agent this compound and Spontaneously Hydrolyzes the Nerve Agent Sarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

The Irreversible Embrace: A Technical Guide to the Mechanism of Cyclosarin's Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanism by which the organophosphate nerve agent cyclosarin exerts its potent and often irreversible inhibitory action on acetylcholinesterase (AChE). By providing a detailed overview of the kinetic parameters, experimental methodologies, and the underlying biochemical pathways, this document serves as a critical resource for professionals engaged in the development of novel medical countermeasures and therapeutic strategies against organophosphate poisoning.

Core Mechanism: Covalent Inhibition and Aging

This compound (GF), or cyclohexyl methylphosphonofluoridate, is a highly toxic organophosphorus compound that functions as an irreversible inhibitor of acetylcholinesterase.[1] The primary mechanism of its toxicity lies in the disruption of cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft and neuromuscular junctions, resulting in a state of hypercholinergic stimulation, characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[1]

The interaction between this compound and AChE is a two-step process:

-

Phosphonylation: this compound initially forms a reversible Michaelis-Menten complex with the enzyme. Subsequently, the phosphorus atom of this compound undergoes a nucleophilic attack by the hydroxyl group of the serine residue (Ser200) located in the active site of AChE. This results in the formation of a stable, covalent phosphonyl-enzyme conjugate and the release of a fluoride leaving group. This phosphonylated enzyme is catalytically inactive.

-

Aging: Following phosphonylation, the this compound-AChE adduct can undergo a time-dependent dealkylation process known as "aging." In this reaction, the cyclohexyl group is cleaved from the phosphorus atom. This dealkylation results in a negatively charged phosphonate monoanion covalently bound to the enzyme's active site. The aged enzyme is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition effectively irreversible.

Quantitative Analysis of this compound-AChE Interaction

The potency and kinetics of this compound's interaction with acetylcholinesterase have been characterized by several key quantitative parameters. The following table summarizes these findings from various in vitro studies.

| Parameter | Value | Species/Enzyme Source | Conditions | Reference |

| Second-order rate constant (k2) | 7.4 x 108 M-1 min-1 | Human Acetylcholinesterase (AChE) | pH 7.4, 37°C | [2] |

| Aging rate constant (ka) | 0.08 h-1 | Human Acetylcholinesterase (AChE) | pH 7.4, 37°C | [2] |

| Bimolecular inactivation constant (kinact/KI) | 1.1 x 107 M-1 min-1 | Acetylcholinesterase (AChE) | pH 8.0, 50 mM HEPES | [3] |

Experimental Protocols

The determination of acetylcholinesterase activity and its inhibition by compounds like this compound is commonly performed using the Ellman's assay. This spectrophotometric method provides a reliable and sensitive means to measure enzyme kinetics.

Ellman's Assay for Acetylcholinesterase Activity and Inhibition

Principle:

This assay is based on the measurement of the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) by acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound solution (or other inhibitor)

-

Acetylthiocholine iodide (ASCh) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ASCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare working solutions of AChE and the inhibitor (this compound) in phosphate buffer at the desired concentrations.

-

-

Assay Setup (for a single cuvette):

-

To a 1 mL cuvette, add:

-

850 µL of phosphate buffer (pH 8.0)

-

50 µL of DTNB solution

-

50 µL of AChE solution

-

-

Mix gently by inversion and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme. For control measurements (no inhibitor), add 50 µL of buffer instead of the inhibitor solution.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add 50 µL of the ASCh solution to the cuvette.

-

Immediately start monitoring the change in absorbance at 412 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100

-

To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 can then be determined from the resulting dose-response curve.

-

For the determination of kinetic constants such as Ki and kinact, more complex experimental designs and data analysis methods, such as the Kitz-Wilson plot, are required.

-

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The inhibition of acetylcholinesterase by this compound is a complex process involving rapid phosphonylation of the active site serine, followed by a time-dependent aging process that renders the inhibition irreversible. Understanding the kinetics and molecular details of this mechanism is paramount for the development of effective antidotes. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers dedicated to mitigating the threat posed by organophosphate nerve agents. Continued investigation into the structure-activity relationships of both inhibitors and reactivators is essential for the design of next-generation medical countermeasures with improved efficacy.

References

- 1. This compound | C7H14FO2P | CID 64505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition, reactivation and aging kinetics of cyclohexylmethylphosphonofluoridate-inhibited human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate Analogues for the Enzyme-Catalyzed Detoxification of the Organophosphate Nerve Agents - Sarin, Soman, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on G-Series Nerve Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of the G-series nerve agents, focusing on Tabun (GA), Sarin (GB), and Soman (GD). The information presented is based on historical records, declassified reports, and scientific publications from the initial period of their discovery and investigation.

Introduction: The Accidental Discovery of a New Class of Chemical Warfare Agents

The G-series nerve agents, named for their German origin, were the first of their kind and represent a significant and harrowing chapter in the history of chemical warfare research. Their discovery was accidental, stemming from research into synthetic insecticides in the 1930s. This guide delves into the foundational scientific work that introduced these potent acetylcholinesterase inhibitors to the world.

In the late 1930s, German chemist Dr. Gerhard Schrader, while working for IG Farben, was tasked with developing new and more effective insecticides. His work with organophosphate compounds led to the synthesis of Tabun (GA) in 1936.[1][2][3] Schrader and his team later synthesized Sarin (GB) in 1938.[1][4] Soman (GD) was discovered in 1944 by Nobel laureate Richard Kuhn and his colleague Konrad Henkel as part of research aimed at understanding the pharmacology of Tabun and Sarin.[1] Although developed during World War II, and in the case of Tabun, produced on an industrial scale, these agents were not used by Germany in the conflict.[5][6]

Physical and Chemical Properties

The G-series agents are all colorless liquids at room temperature with varying degrees of volatility and faint odors.[7][8] Their primary route of dissemination as chemical weapons is through aerosolization, creating a vapor that can be inhaled or absorbed through the skin and eyes.[7][9]

| Property | Tabun (GA) | Sarin (GB) | Soman (GD) |

| Chemical Name | Ethyl dimethylphosphoramidocyanidate | Isopropyl methylphosphonofluoridate | Pinacolyl methylphosphonofluoridate |

| CAS Number | 77-81-6 | 107-44-8 | 96-64-0 |

| Molecular Formula | C₅H₁₁N₂O₂P | C₄H₁₀FO₂P | C₇H₁₆FO₂P |

| Molecular Weight | 162.13 g/mol | 140.09 g/mol | 182.18 g/mol |

| Appearance | Colorless to brownish liquid | Colorless liquid | Colorless liquid |

| Odor | Faintly fruity or bitter almond | Odorless when pure | Faint camphor-like or fruity |

| Boiling Point | 247.5 °C | 158 °C | 198 °C |

| Melting Point | -50 °C | -56 °C | -42 °C |

| Vapor Pressure | 0.07 mmHg at 25 °C | 2.9 mmHg at 25 °C | 0.40 mmHg at 25 °C |

| Solubility in Water | 9.8 g/100 mL at 25 °C | Miscible | Moderately soluble |

Early Experimental Protocols

Detailed experimental protocols from the initial discovery period are scarce in publicly available literature due to the classified nature of the research. However, based on post-war intelligence reports and historical reconstructions, the general synthetic routes can be outlined.

Synthesis of Tabun (GA)

The industrial production of Tabun by Germany during World War II was based on a process developed by Schrader. The key steps involved the reaction of dimethylamine with phosphorus oxychloride, followed by the addition of sodium cyanide and ethanol.

Reaction Scheme:

-

Phosphorus Oxychloride and Dimethylamine: POCl₃ + 2(CH₃)₂NH → (CH₃)₂NPOCl₂ + (CH₃)₂NH₂Cl

-

Addition of Sodium Cyanide: (CH₃)₂NPOCl₂ + NaCN → (CH₃)₂NP(O)(CN)Cl + NaCl

-

Esterification with Ethanol: (CH₃)₂NP(O)(CN)Cl + C₂H₅OH → (CH₃)₂NP(O)(CN)(OC₂H₅) + HCl

The process was complex and hazardous, requiring specialized equipment to handle the corrosive intermediates and the highly toxic final product.[6]

Synthesis of Sarin (GB)

The original synthesis of Sarin by Schrader's team involved the reaction of methylphosphonyl dichloride with isopropanol in the presence of a hydrogen fluoride scavenger. A common laboratory and industrial method, known as the "di-di" process, involves the reaction of methylphosphonyl difluoride with methylphosphonyl dichloride, followed by the addition of isopropanol.[10]

"Di-Di" Process Reaction Scheme:

-

Formation of the Phosphonyl Halide Mixture: CH₃P(O)Cl₂ + CH₃P(O)F₂ → 2CH₃P(O)ClF

-

Reaction with Isopropanol: CH₃P(O)ClF + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HCl

Synthesis of Soman (GD)

The synthesis of Soman is similar to that of Sarin, with the primary difference being the use of pinacolyl alcohol instead of isopropanol.

Reaction Scheme:

CH₃P(O)F₂ + (CH₃)₃CCH(OH)CH₃ → CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + HF

Toxicology and Mechanism of Action

The extreme toxicity of the G-series nerve agents is due to their potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][7]

Quantitative Toxicity Data

The following table summarizes early and historically accepted estimates of the toxicity of G-series agents. It is important to note that these values, particularly for humans, are often extrapolations from animal studies.

| Agent | Route | Species | LD₅₀ (mg/kg) | LCt₅₀ (mg·min/m³) |

| Tabun (GA) | Inhalation | Human (est.) | - | 400 |

| Subcutaneous | Mouse | 0.6 | - | |

| Sarin (GB) | Inhalation | Human (est.) | - | 100 |

| Subcutaneous | Mouse | 0.172 | - | |

| Soman (GD) | Inhalation | Human (est.) | - | 50 |

| Subcutaneous | Mouse | 0.124 | - |

LD₅₀ (Lethal Dose 50): The dose required to kill half the members of a tested population. LCt₅₀ (Lethal Concentration 50): The concentration of the agent in the air that will kill 50% of the exposed population over a given time.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This process terminates the nerve signal and allows the muscle or gland to return to a resting state.

G-series nerve agents act as potent and irreversible inhibitors of AChE. They achieve this by forming a stable covalent bond with the serine hydroxyl group in the active site of the enzyme, effectively rendering it non-functional.[11][12]

With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of muscarinic and nicotinic receptors.[13][14] This overstimulation results in a condition known as a "cholinergic crisis," characterized by a wide range of debilitating and ultimately lethal physiological effects.[15][16]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of G-series nerve agent toxicity via acetylcholinesterase inhibition.

Experimental Workflow for Early G-Series Synthesis

Caption: Simplified workflow for the early synthesis of Tabun and Sarin.

Conclusion

The early research on G-series nerve agents, born from the unintended consequences of insecticide development, laid the foundation for the modern understanding of organophosphate toxicology. The work of Schrader, Kuhn, and their contemporaries unraveled the potent mechanism of acetylcholinesterase inhibition and its devastating physiological effects. While this knowledge was initially pursued for military applications, it has also been instrumental in the development of medical countermeasures and a deeper understanding of cholinergic neurotransmission. This guide serves as a technical summary of this critical and somber period in chemical and toxicological research.

References

- 1. Nerve agent - Wikipedia [en.wikipedia.org]

- 2. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 3. Tabun (GA) 1936 - Bertin Environics [environics.fi]

- 4. epa.gov [epa.gov]

- 5. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]

- 6. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 7. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. biosecurity.fas.org [biosecurity.fas.org]

- 10. Sarin - Wikipedia [en.wikipedia.org]

- 11. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 14. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. wikem.org [wikem.org]

An In-Depth Technical Guide to the Spectroscopic Identification of Cyclosarin (GF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of the chemical warfare agent cyclosarin (GF). Detailed data, experimental protocols, and logical workflows are presented to aid in the unambiguous identification of this highly toxic organophosphorus compound.

Introduction

This compound (GF), or cyclohexyl methylphosphonofluoridate, is a G-series nerve agent.[1] Its detection and identification are critical for both security and medical countermeasure development. Spectroscopic methods provide the foundation for the structural elucidation and confirmation of this compound. This guide focuses on three primary spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS) for this compound Identification

Mass spectrometry is a cornerstone for the sensitive and specific identification of this compound, providing information about its molecular weight and fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.[2][3][4]

Data Presentation: Mass Spectral Data for this compound

The mass spectral data for this compound varies depending on the ionization technique employed. Electron Ionization (EI) is a common method used in conjunction with GC-MS.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 180 | 5 | [M]⁺ (Molecular Ion) |

| 99 | 100 | [CH₃P(O)F]⁺ (Loss of cyclohexene) |

| 83 | 25 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 81 | 30 | [C₆H₉]⁺ |

| 67 | 20 | [C₅H₇]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

| 47 | 15 | [POF]⁺ |

Note: Relative intensities are approximate and can vary based on instrumentation and analytical conditions.

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is also a powerful tool, particularly for samples in liquid matrices. The protonated molecule [M+H]⁺ is often observed, and its fragmentation provides structural information. A characteristic fragmentation pathway for protonated this compound involves the loss of the cyclohexyl group, resulting in a prominent product ion at m/z 99.[5] Other significant fragment ions can be observed at m/z 81, 117, 79, and 97.[5]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

-

Samples can be in various matrices such as soil, water, or wipes.

-

For liquid samples, a direct injection of a diluted aliquot in an appropriate organic solvent (e.g., hexane or isopropanol) may be possible.[6]

-

Solid samples require extraction with a suitable solvent.

-

Derivatization is often necessary for the analysis of this compound's degradation products, such as cyclohexyl methylphosphonic acid (CMPA).[7][8]

2. Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary Column: A non-polar column, such as a DB-1 or HP-5-MS (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used.[6][9]

3. GC-MS Parameters:

-

Injector Temperature: 250 °C[6]

-

Injection Mode: Splitless (1 µL injection volume)[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1.5 minutes.

-

Ramp: Increase temperature by 80 °C/min to 275 °C.

-

Final hold: 2 minutes.[6]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

4. Data Analysis:

-

The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound.

-

The mass spectrum of this peak should be extracted and compared to a reference spectrum or library (e.g., NIST, OCAD).[8]

-

The presence of the molecular ion at m/z 180 and the characteristic fragment ions listed in Table 1 confirms the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Identification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. For this compound, ³¹P and ¹H NMR are particularly informative.

Data Presentation: NMR Spectroscopic Data for this compound

Table 2: ³¹P and ¹H NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~33.9 | Doublet | J(P-F) ≈ 1045 | P |

| ¹H | ~1.2-2.0 | Multiplet | - | Cyclohexyl -CH₂- |

| ¹H | ~4.6-4.8 | Multiplet | - | Cyclohexyl -CH-O- |

| ¹H | ~1.6-1.8 | Doublet | J(H-P) ≈ 18 | P-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The ³¹P NMR spectrum of this compound is particularly diagnostic, showing a doublet due to coupling with the fluorine atom.[7]

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

-

Caution: this compound is highly toxic and should only be handled by trained personnel in a certified laboratory with appropriate personal protective equipment.

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

3. NMR Parameters:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Typical spectral width: -50 to 50 ppm.

-

Number of scans: 128-512, depending on concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

4. Data Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard or the residual solvent peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound as detailed in Table 2.

Infrared (IR) Spectroscopy for this compound Identification

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorptions for the P=O, P-O-C, and C-H bonds are key identifiers.

Data Presentation: IR Spectroscopic Data for this compound

Table 3: Key Infrared Absorption Bands for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (cyclohexyl) |

| ~2860 | Strong | C-H stretch (cyclohexyl) |

| ~1240 | Strong | P=O stretch |

| ~1000 | Strong | P-O-C stretch |

| ~850 | Medium | P-F stretch |

Note: Peak positions and intensities can be influenced by the physical state of the sample (gas, liquid, or solid). The vapor-phase IR spectrum of this compound is well-characterized.[10][11] The most intense C-H stretching bands are a distinguishing feature due to the cyclohexyl group.[6]

Experimental Protocol: GC-FTIR Analysis of this compound

This protocol outlines a general procedure for the analysis of vapor-phase this compound using Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy.

1. Sample Preparation:

-

Prepare a solution of the sample in a volatile solvent such as hexane (e.g., 250 ng/µL).[6]

2. Instrumentation:

-

Gas Chromatograph (GC) coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line and light pipe.[6]

-

GC Column: A low thermal mass DB-1 column (30 m x 0.25 µm) is suitable.[6]

-

Detector: A liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector is typically used.[6]

3. GC-FTIR Parameters:

-

Injector Temperature: 250 °C[6]

-

Injection Volume: 1 µL (splitless)[6]

-

Carrier Gas: Helium at 1.4 mL/min[6]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1.5 minutes.

-

Ramp: 80 °C/min to 275 °C.

-

Final hold: 2 minutes.[6]

-

-

FTIR Parameters:

4. Data Analysis:

-

The Gram-Schmidt chromatogram will show peaks for the separated components.

-

The vapor-phase IR spectrum for the peak corresponding to this compound can be extracted.

-

Compare the obtained spectrum with a reference vapor-phase spectrum of this compound.

-

Confirm the presence of the characteristic absorption bands as listed in Table 3.

Logical Workflow for this compound Identification

A systematic approach is crucial for the confident identification of this compound. The following workflow outlines a logical progression from initial screening to final confirmation using the spectroscopic techniques described.

Caption: A logical workflow for the spectroscopic identification of this compound.

This workflow begins with sample preparation, followed by a rapid and sensitive screening using GC-MS. A positive match against a spectral library triggers confirmatory analysis by NMR and FTIR spectroscopy for unambiguous structural elucidation. The combined data from these orthogonal techniques provides a high degree of confidence in the identification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. This compound | C7H14FO2P | CID 64505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of sarin and this compound metabolites isopropyl methylphosphonic acid and cyclohexyl methylphosphonic acid in minipig plasma using isotope-dilution and liquid chromatography- time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. piketech.com [piketech.com]

- 7. rfppl.co.in [rfppl.co.in]

- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Infrared Spectra of Vapor Phase Chemical Agents (Conference) | OSTI.GOV [osti.gov]

Thermodynamic Properties of Cyclosarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosarin (GF), or cyclohexyl methylphosphonofluoridate, is a highly toxic organophosphorus nerve agent.[1][2] As a G-series agent, its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[5][6] Due to its extreme toxicity and potential use as a chemical warfare agent, a thorough understanding of its physicochemical properties is paramount for the development of effective countermeasures, decontamination strategies, and safety protocols.[5][7]

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of this compound, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its toxicity. Given the hazardous nature of this compound, much of the available thermodynamic data is derived from computational studies, a fact that is noted where applicable.

Core Thermodynamic and Physical Properties

The following tables summarize the known physical and thermodynamic properties of this compound. Experimental data for thermodynamic properties are scarce due to the compound's high toxicity.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄FO₂P | [1] |

| Molecular Weight | 180.16 g/mol | [1][8] |

| Appearance | Colorless liquid | [2][3][9] |

| Odor | Odorless to sweet and musty, resembling peaches or shellac | [2][8][9] |

| Density | 1.1278 - 1.13 g/mL at 25°C | [1][2] |

| Boiling Point | 239 °C (462 °F; 512 K) | [2][3][8][9] |

| Melting/Freezing Point | -30 °C (-22 °F; 243 K) | [1][2][3] |

| Vapor Pressure | 0.044 mmHg at 20°C; 0.08–0.093 mmHg at 25°C | [1][3] |

| Vapor Density | 6.2 (air = 1) | [1][3][8] |

| Aqueous Solubility | 3,700 mg/L at 20°C (Almost insoluble) | [2][3][8] |

| Flash Point | 94 °C (201 °F; 367 K) | [1][2][9] |

| LogP (Octanol-Water Partition Coefficient) | 1.67 (estimated) | [8] |

Table 2: Thermodynamic Data for this compound

| Property | Value | Method | Source |

| Enthalpy of Formation (ΔfH°) | Data not available in searched literature. | Primarily computational; experimental determination is challenging. | N/A |

| Standard Entropy (S°) | Data not available in searched literature. | Primarily computational; experimental determination is challenging. | N/A |

| Specific Heat Capacity (cₚ) | Data not available in searched literature. | Primarily computational; experimental determination is challenging. | N/A |

| Neutralization Enthalpy | Not directly measured for this compound, but studies on simulants and other nerve agents show rapid, exothermic reactions with neutralizers like KOH. | Reaction Calorimetry | [10] |

| Hydrolysis Half-life | Approximately 42 hours at neutral pH. | Experimental | [8] |

Experimental Protocols

The extreme toxicity of this compound severely restricts experimental studies.[11] The following sections describe generalized methodologies applicable to the study of organophosphorus nerve agents and their simulants, which are often used to model the behavior of their more toxic counterparts.

Synthesis and Purification

The synthesis of this compound and related compounds for experimental use is a complex and hazardous process that must be conducted in specialized laboratories with appropriate safety measures. A general approach involves the reaction of methylphosphonyl difluoride with a mixture of cyclohexanol and cyclohexylamine.[2]

A common synthetic route for related G-type nerve agent model compounds follows these general steps[11]:

-

Starting Material : Methylphosphonothioic dichloride is a common precursor.

-

Chiral Resolution : Stereoselective synthesis is often desired, as the different enantiomers of nerve agents can exhibit significantly different toxicities. This can be achieved using chiral auxiliaries, such as (+)-ephedrine, to form diastereomeric intermediates that can be separated by chromatography.

-

Reaction with Alcohol : The separated intermediate is then reacted with the desired alcohol (e.g., cyclohexanol for this compound analogues).

-

Purification : The final product is purified using techniques such as flash column chromatography or preparative thin-layer chromatography (PTLC).

-

Characterization : The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P-NMR is particularly useful for organophosphorus compounds) and mass spectrometry.

Calorimetry for Reaction Enthalpy

Reaction calorimetry is a crucial technique for measuring the heat evolved during chemical reactions, such as neutralization for decontamination purposes. This data is vital for designing safe and effective disposal methods.

A generalized protocol using a reaction calorimeter (e.g., EasyMax 402) for studying the neutralization of a nerve agent or simulant would involve[10]:

-

Calorimeter Setup : The reaction calorimeter, equipped with a mechanical stirrer and temperature probes, is prepared.

-

Reagent Loading : A known volume (e.g., 180 mL) of a neutralizing agent solution (e.g., 2 equivalents of potassium hydroxide in water) is added to the reaction vessel.

-

Agent Addition : The nerve agent or simulant (e.g., 20 mL) is added to the vessel at a controlled rate (e.g., 1 mL/min) using a syringe pump to ensure a steady reaction.

-

Data Acquisition : The heat flow (in Watts) is measured continuously throughout the addition and for a period afterward (e.g., over 200 minutes) to ensure the reaction has gone to completion.

-

Enthalpy Calculation : The total reaction enthalpy is determined by integrating the heat flow over time using the calorimeter's software.

Visualization of Core Mechanisms

Acetylcholinesterase Inhibition Pathway

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this biochemical pathway.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of a hazardous chemical like a this compound analogue.

Caption: Generalized workflow for synthesis and analysis of this compound analogues.

Conclusion

This guide consolidates the publicly available data on the thermodynamic and physical properties of this compound. It highlights the significant reliance on computational chemistry for thermodynamic parameters due to the extreme hazards associated with experimental measurements of this compound. The provided generalized experimental protocols for synthesis and calorimetry, while not specific to this compound, offer a framework for how such data could be obtained for less toxic analogues or under highly controlled conditions. The visualization of the acetylcholinesterase inhibition pathway underscores the biochemical basis of this compound's toxicity. For professionals in research and drug development, this information is critical for advancing the understanding of nerve agents and for the creation of effective medical countermeasures and decontamination technologies.

References

- 1. nrt.org [nrt.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H14FO2P | CID 64505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (GF) 1949 - Bertin Environics [environics.fi]

- 7. fast-act.com [fast-act.com]

- 8. Buy this compound | 329-99-7 [smolecule.com]

- 9. This compound [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

key differences between cyclosarin and other G-series agents

An In-depth Technical Guide to the Core Differences Between Cyclosarin and Other G-Series Agents

Introduction

The G-series of nerve agents, named for their German origin, represents a class of highly toxic organophosphorus compounds developed prior to and during World War II.[1][2] This series includes Tabun (GA), Sarin (GB), Soman (GD), and this compound (GF).[3] While all G-series agents share a common mechanism of action—the potent and irreversible inhibition of acetylcholinesterase (AChE)—they exhibit significant differences in their physicochemical properties, toxicity, and, most critically, their interaction with AChE at a molecular level.[1][4]

This compound (GF), synthesized in 1949 by a team led by Dr. Gerhard Schrader, is a formidable chemical warfare agent notable for its high toxicity and greater persistence compared to Sarin.[2][5] Understanding the key distinctions between this compound and its counterparts is crucial for the development of effective medical countermeasures, detection technologies, and decontamination protocols. This guide provides a detailed technical comparison for researchers, scientists, and drug development professionals, focusing on the core chemical, toxicological, and mechanistic differences.

Physicochemical Properties

The physical properties of nerve agents dictate their behavior in the environment, their routes of exposure, and their persistence. This compound is significantly less volatile and more persistent than Sarin, evaporating approximately 70 times more slowly.[4][5] Unlike Sarin, it is also flammable and almost insoluble in water.[3][6] These characteristics, summarized in Table 1, have profound implications for its tactical use and the required decontamination procedures.

Table 1: Comparative Physicochemical Properties of G-Series Agents

| Property | Tabun (GA) | Sarin (GB) | Soman (GD) | This compound (GF) |

|---|---|---|---|---|

| Chemical Formula | C₅H₁₁N₂O₂P[7] | C₄H₁₀FO₂P[8] | C₇H₁₆FO₂P | C₇H₁₄FO₂P[9] |

| Molecular Weight ( g/mol ) | 162.13[10] | 140.09[8] | 182.18 | 180.16[9] |

| Appearance | Colorless to brown liquid[10][11] | Colorless liquid[2] | Colorless liquid[2] | Colorless liquid[5][9] |

| Odor | Faintly fruity or odorless[10][11] | Odorless[2] | Faint camphor-like odor[12] | Sweet, musty, peach-like[2][5] |

| Boiling Point (°C) | ~247[10] | 158 | 198 | ~239[3][9] |

| Melting Point (°C) | -50[10] | -56 | -42 | -30[3][9] |

| Liquid Density (g/mL at 25°C) | 1.077[10] | 1.088 | 1.022 | 1.13[9] |

| Vapor Pressure (mmHg at 25°C) | 0.057 - 0.07[10] | 2.9 | 0.4 | 0.08 - 0.093[9] |

| Volatility (mg/m³ at 25°C) | 490 - 610[10] | 22,000 | 3,900 | 817 - 898[9] |

| Water Solubility | Soluble (98 g/L at 25°C)[10] | Miscible | Sparingly soluble | Almost insoluble[3][6] |

| Flash Point (°C) | 78[7] | Non-flammable | 86 | 94[3][6] |

Comparative Toxicology

All G-series agents are extremely toxic, exerting their effects by disrupting the nervous system.[11] Toxicity can vary significantly between agents and is influenced by the route of exposure. This compound is more toxic than Sarin via dermal exposure, likely due to its lower volatility and higher lipid solubility, which increases its persistence on and absorption through the skin. The lethal and incapacitating doses for each agent are summarized in Table 2.

Table 2: Comparative Toxicity of G-Series Agents

| Agent | LCt₅₀ (inhalation) (mg·min/m³) | LD₅₀ (dermal) (mg/kg) |

|---|---|---|

| Tabun (GA) | 400 | 1000 |

| Sarin (GB) | 100 | 1700 |

| Soman (GD) | 50 | 350 |

| This compound (GF) | <50 | 30 |

Note: Toxicity values are estimates for humans and can vary based on experimental conditions and species.

Mechanism of Action: AChE Inhibition and Aging

The primary mechanism of toxicity for all G-series agents is the inhibition of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4][13]

Inhibition of Acetylcholinesterase

G-agents act as organophosphorus inhibitors, forming a covalent bond between their phosphorus atom and the hydroxyl group of a serine residue in the active site of AChE.[14] This phosphonylation inactivates the enzyme, leading to an accumulation of ACh in the synapse.[13] The resulting overstimulation of muscarinic and nicotinic ACh receptors produces a cholinergic crisis, characterized by symptoms including miosis, glandular secretions, convulsions, respiratory failure, and ultimately, death.[4][15]

The Critical Difference: Aging

While the initial phosphonylation of AChE is technically reversible, the enzyme-agent complex can undergo a subsequent, time-dependent dealkylation reaction known as "aging."[16] This process cleaves one of the alkoxy or cycloalkoxy groups from the phosphorus atom, forming a negatively charged phosphonylated enzyme that is resistant to cleavage by standard oxime reactivators (e.g., pralidoxime).[17] The rate of aging is the most significant mechanistic difference among the G-series agents and is dictated by the structure of the dealkylating group.

-

Soman (GD): Ages extremely rapidly (half-life of minutes) due to the bulky pinacolyl group, which facilitates the dealkylation process. This leaves a very short window for effective oxime therapy.[12][16]

-

Sarin (GB): Ages more slowly, with a half-life of several hours, allowing a longer therapeutic window for oxime treatment.[16][17]

-

This compound (GF): Also ages more slowly than Soman, providing an extended opportunity for antidotal therapy.[16] Its bulky cyclohexyl group makes the initial phosphonylation highly effective, but the aging rate is slower than that of Soman.

-

Tabun (GA): Does not undergo the same dealkylation aging process. Instead, it can undergo a slower deamidation.

This difference in aging rates is a primary focus for the development of new-generation oxime reactivators.

Experimental Protocols

In Vivo Toxicity Determination (LD₅₀)

The median lethal dose (LD₅₀) is a standard measure of the acute toxicity of a substance.

Methodology:

-

Animal Model: Typically conducted in mice or guinea pigs.[18]

-

Dose Preparation: The nerve agent is diluted to several concentrations in a suitable solvent (e.g., saline, propylene glycol).

-

Administration: A specified volume of each dilution is administered to groups of animals (e.g., n=6-10 per group) via a specific route (e.g., intramuscular, subcutaneous, dermal).[18]

-

Observation: Animals are observed for a set period (typically 24 hours) for clinical signs of toxicity (e.g., salivation, convulsions) and mortality.[18]

-

Data Analysis: The mortality data is analyzed using a statistical method, such as probit-logarithmic analysis, to calculate the dose that is lethal to 50% of the test population (LD₅₀) and its 95% confidence limits.[18]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)

This spectrophotometric assay is the most common method for determining the rate of AChE inhibition.[19]

Methodology:

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes the substrate acetylthiocholine (ATCh). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (5-thio-2-nitrobenzoate), which is measured by its absorbance at 412 nm.[20]

-

Reagents: Purified AChE, acetylthiocholine (substrate), DTNB (chromogen), and a suitable buffer (e.g., phosphate buffer, pH 7.5).[20]

-

Procedure: a. A solution of AChE is prepared in the assay buffer. b. The enzyme solution is added to wells of a microplate. Test compounds (inhibitors like this compound) at various concentrations are added to the wells and incubated for a specific time (e.g., 15 minutes).[20] c. A reaction mix containing the substrate (ATCh) and DTNB is added to each well to start the reaction.[20] d. The absorbance at 412 nm is measured immediately (time 0) and then at regular intervals (e.g., every minute for 10 minutes) using a spectrophotometric plate reader.[20]

-

Data Analysis: The rate of change in absorbance is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control. This data is used to determine kinetic constants such as the IC₅₀ (inhibitor concentration causing 50% inhibition).

Conclusion

This compound (GF) is a highly toxic G-series nerve agent with a unique profile of chemical and toxicological properties. Its key distinctions from other agents, particularly Sarin and Soman, lie in its low volatility, high persistence, and high dermal toxicity. Mechanistically, the structure of its cyclohexyl group results in a rate of "aging" following AChE inhibition that is slower than the extremely rapid aging of Soman, but this process still poses a significant challenge for traditional oxime-based therapies. These differences underscore the necessity for continued research into broad-spectrum medical countermeasures and tailored decontamination strategies to address the specific threat posed by this compound.

References

- 1. Acetylcholinesterase inhibitors (nerve agents) as weapons of mass destruction: History, mechanisms of action, and medical countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fast-act.com [fast-act.com]

- 5. This compound (GF) 1949 - Bertin Environics [environics.fi]

- 6. This compound [chemeurope.com]

- 7. Tabun (GA): Nerve Agent | NIOSH | CDC [cdc.gov]

- 8. Sarin | C4H10FO2P | CID 7871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nrt.org [nrt.org]

- 10. nrt.org [nrt.org]

- 11. fireengineering.com [fireengineering.com]

- 12. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Simple Chemical and Cholinesterase Methods for the Detection of Nerve Agents Using Optical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mmsl.actavia.cz [mmsl.actavia.cz]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Environmental Fate of Cyclosarin: A Technical Overview of Persistence and Degradation

For Immediate Release